Preussin

Description

Structure

3D Structure

Propriétés

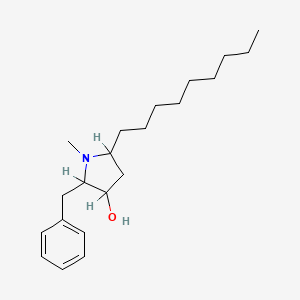

IUPAC Name |

2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCXKHLKJHRTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922975 | |

| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119463-16-0 | |

| Record name | Preussin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119463160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of Preussin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preussin, a pyrrolidine (B122466) alkaloid first isolated from fungi of the genera Preussia and Aspergillus, has garnered significant scientific interest due to its diverse biological activities. Initially identified as a potent antifungal agent, subsequent research has revealed its considerable antiproliferative and cytotoxic effects against various human cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound and its synthetic analogs. It summarizes key quantitative data, details the molecular mechanisms of action, including the induction of apoptosis via caspase activation, and furnishes comprehensive protocols for essential experimental assays. This document is intended to serve as a valuable resource for researchers in oncology, microbiology, and medicinal chemistry, facilitating further investigation into the therapeutic potential of the this compound scaffold.

Biological Activities of this compound and Analogs

This compound exhibits a broad spectrum of biological activities, most notably antifungal and anticancer properties. Its efficacy has been demonstrated across various experimental models, highlighting its potential as a lead compound for drug development.

Anticancer Activity

A substantial body of research has focused on the cytotoxic and antiproliferative effects of this compound against human cancer cells. It has shown potent activity against breast cancer and leukemia cell lines. Studies indicate that this compound can decrease cell viability and inhibit proliferation in a dose-dependent manner.[1][2] The cytotoxic effects are often more pronounced in traditional 2D monolayer cell cultures compared to 3D multicellular aggregate models, which more closely mimic in vivo tumor environments.[2]

The primary mechanism behind its anticancer effect is the induction of programmed cell death, or apoptosis.[3][4] This is complemented by its ability to halt the cell cycle.

Antifungal and Antibacterial Activity

This compound was originally discovered due to its potent antifungal properties against both filamentous fungi and yeasts.[1][5] While this was its initial claim to fame, much of the recent quantitative research has focused on its anticancer potential. In addition to its antifungal effects, this compound has also demonstrated bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria, including strains resistant to conventional antibiotics like methicillin (B1676495) and vancomycin.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound and its analogs as reported in the literature.

Table 1: Cytotoxicity and Antiproliferative Activity of this compound

| Cell Line | Assay Type | Concentration (µM) | Effect (% of Control) / IC₅₀ (µM) | Exposure Time | Reference |

| Breast Cancer | |||||

| MCF7 | MTT | 50 | ~55% Viability | 72 h | [2] |

| MCF7 | MTT | 100 | ~40% Viability | 72 h | [2] |

| MCF7 | BrdU | 25 | Significant Proliferation Decrease | 72 h | [2] |

| SKBR3 | MTT | 50 | ~80% Viability | 72 h | [2] |

| SKBR3 | MTT | 100 | ~45% Viability | 72 h | [2] |

| SKBR3 | BrdU | 25 | Significant Proliferation Decrease | 72 h | [2] |

| MDA-MB-231 | MTT | 50 | ~85% Viability | 72 h | [2] |

| MDA-MB-231 | MTT | 100 | ~50% Viability | 72 h | [2] |

| MDA-MB-231 | BrdU | 50 | Significant Proliferation Decrease | 72 h | [2] |

| MDA-MB-231 | MTT | 30.06 | IC₅₀ | 72 h | [6] |

| Non-Tumor Breast | |||||

| MCF12A | MTT | 50 | ~60% Viability | 72 h | [2] |

| MCF12A | MTT | 100 | ~40% Viability | 72 h | [2] |

| Leukemia | |||||

| HL-60 | Growth | 1.2 | IC₅₀ | 48 h | [1] |

| K-562 | Growth | 4.5 | IC₅₀ | 48 h | [1] |

| Enzyme Inhibition | |||||

| CDK2-cyclin E | Kinase | ~0.5 | IC₅₀ | In vitro | [3][7] |

Table 2: Cytotoxicity of this compound Analogs

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time | Reference |

| Racemic this compound | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |

| (-)-Preussin | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |

| Oxa-preussin | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |

| Diastereomer of Oxa-preussin | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: inhibition of cell cycle progression and induction of apoptosis.

Cell Cycle Inhibition

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with cyclin E.[3][7] This kinase complex is crucial for the transition from the G₁ phase to the S phase of the cell cycle. By inhibiting its activity with an IC₅₀ value of approximately 500 nM, this compound effectively blocks cell cycle progression into the S phase, where DNA replication occurs.[3][7] This arrest is further evidenced by the downstream effects of CDK2 inhibition, including an increase in the CDK inhibitor p27KIP-1 and decreased expression of cyclin A and the transcription factor E2F-1.[3][7]

Induction of Apoptosis

At higher concentrations, this compound actively induces programmed cell death. Its pro-apoptotic mechanism primarily involves the intrinsic (or mitochondrial) pathway. Evidence shows that this compound treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3][7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[3][9] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[3][9] The activation of caspase-8 has also been observed, suggesting a potential crosstalk with the extrinsic (death receptor) pathway, possibly through the cleavage of the protein Bid.[3] A significant finding is that this compound's ability to induce apoptosis is not blocked by high expression levels of the anti-apoptotic protein Bcl-2, which is a common mechanism of resistance to conventional chemotherapeutic agents.[3][7]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.

References

- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preussin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preussin, a pyrrolidinol alkaloid derived from fungi, has demonstrated significant anticancer properties. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary modes of action are the induction of G1 phase cell cycle arrest and the activation of apoptosis. Notably, this compound's efficacy in inducing apoptosis appears to be independent of the anti-apoptotic protein Bcl-2, a common mechanism of drug resistance in cancer. This guide synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound's anticancer activity is primarily attributed to two interconnected cellular processes: cell cycle arrest and apoptosis.

Induction of G1 Cell Cycle Arrest

This compound has been shown to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)-Cyclin E complex.[1][2][3] This inhibition is a critical event that leads to a halt in the cell cycle at the G1 phase, preventing the cell from progressing to the S phase (DNA synthesis). The key molecular events are:

-

Inhibition of CDK2-Cyclin E Kinase Activity: this compound directly inhibits the kinase activity of the CDK2-Cyclin E complex with a 50% inhibitory concentration (IC50) of approximately 500 nM.[1][2][3]

-

Upregulation of p27KIP1: The inhibition of CDK2-Cyclin E leads to an accumulation of the cyclin-dependent kinase inhibitor p27KIP1.[1][2][3] Normally, CDK2-Cyclin E phosphorylates p27KIP1, targeting it for degradation. By inhibiting this phosphorylation, this compound stabilizes p27KIP1 levels.

-

Downregulation of Cyclin A and E2F-1: The transcription factor E2F-1 is a key regulator of genes required for S phase entry, including Cyclin A. The retinoblastoma protein (pRb) holds E2F-1 in an inactive state. Phosphorylation of pRb by CDK2-Cyclin E releases E2F-1. By inhibiting CDK2-Cyclin E, this compound prevents pRb phosphorylation, leading to the sequestration of E2F-1 and subsequent downregulation of its target genes, including Cyclin A.[1][2][3]

Induction of Apoptosis

This compound is a potent inducer of programmed cell death (apoptosis) in cancer cells through both the intrinsic and extrinsic pathways.[1][2][3] A significant finding is that this compound's apoptotic induction is not blocked by high levels of the anti-apoptotic protein Bcl-2, suggesting it can overcome a common mechanism of chemotherapy resistance.[1][2]

-

Intrinsic Pathway: this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2][3] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates the executioner caspase, caspase-3.

-

Extrinsic Pathway: this compound also activates caspase-8, the initiator caspase of the extrinsic apoptosis pathway.[1] Activated caspase-8 can directly activate caspase-3.

-

Caspase Activation: The activation of both initiator caspases, caspase-8 and caspase-9, converges on the activation of the executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Various Human Cancer Cell Lines | Various | 1.2 - 4.5 | Not Specified | [4] |

| Various Human Cancer Cell Lines | Various | 12.3 - 74.1 | Not Specified | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 30.06 | 72 h | [5] |

| HL-60 | Promyelocytic Leukemia | ~1.5 | 48 h | [3] |

| A549 | Lung Carcinoma | ~2.5 | 48 h | [3] |

| PC-3 | Prostate Carcinoma | ~2.0 | 48 h | [3] |

| DU-145 | Prostate Carcinoma | ~2.0 | 48 h | [3] |

| HeLa | Cervical Carcinoma | ~3.0 | 48 h | [3] |

| KB | Oral Carcinoma | ~1.2 | 48 h | [3] |

| L1210 | Murine Leukemia | ~4.5 | 48 h | [3] |

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Cycle Arrest and Apoptosis Signaling Pathway

The following diagram illustrates the known signaling cascade initiated by this compound, leading to G1 cell cycle arrest and apoptosis.

Experimental Workflow: Cell Cycle Analysis

The following diagram outlines a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide staining.

Experimental Workflow: Apoptosis Assay

This diagram illustrates the workflow for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S phase.

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB substrate and incubate until color develops.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

-

Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Scratch Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Unexplored Signaling Pathways

While the primary mechanism of this compound's action on the cell cycle and apoptosis is well-documented, its potential effects on other major cancer-related signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, remain largely unexplored in the current scientific literature. Further investigation into these areas could reveal additional mechanisms contributing to this compound's anticancer activity and identify potential synergistic therapeutic strategies.

Conclusion

This compound presents a promising profile as an anticancer agent, primarily through its potent inhibition of CDK2-Cyclin E, leading to G1 cell cycle arrest, and its induction of apoptosis via both intrinsic and extrinsic pathways. Its ability to circumvent Bcl-2-mediated resistance is a particularly noteworthy feature. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential clinical applications in oncology. Future research should focus on elucidating its effects on other key cancer signaling pathways to fully characterize its mechanism of action.

References

- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Antifungal Potential of Preussin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preussin, a pyrrolidinol alkaloid first isolated from Aspergillus ochraceus and Preussia sp., has demonstrated significant broad-spectrum antifungal activity against both yeast and filamentous fungi.[1][2] Structurally related to the protein synthesis inhibitor anisomycin, this compound presents a compelling scaffold for the development of novel antifungal therapeutics.[2] This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its proposed mechanism of action, quantitative data on its antifungal efficacy, and detailed experimental protocols for its evaluation. Particular emphasis is placed on its potential as a DNA-damaging agent in fungi, a mode of action that distinguishes it from many current antifungal drugs.[1] This document aims to equip researchers and drug development professionals with the foundational knowledge required to explore this compound and its analogs as next-generation antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. This compound, a naturally occurring hydroxypyrrolidine alkaloid, has been identified as a promising candidate in this pursuit.[1][2] Its activity against a wide range of pathogenic fungi, including both yeasts and molds, makes it a subject of significant interest for therapeutic development.[1][3] This guide delves into the technical details of this compound's antifungal properties, providing a consolidated resource for the scientific community.

Quantitative Antifungal Activity

While extensive quantitative data for this compound against a wide array of pathogenic fungi is not yet abundant in publicly available literature, preliminary studies have established its potent antifungal effects.[2] To facilitate comparative analysis and guide future research, the following tables summarize the expected quantitative data from standard antifungal susceptibility testing of this compound. The values presented are illustrative and based on the characterization of this compound as a potent antifungal agent.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Yeasts

| Fungal Species | Illustrative MIC Range (µg/mL) |

| Candida albicans | 0.5 - 4 |

| Candida glabrata | 1 - 8 |

| Candida parapsilosis | 0.25 - 2 |

| Cryptococcus neoformans | 0.125 - 1 |

Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Molds

| Fungal Species | Illustrative MIC Range (µg/mL) |

| Aspergillus fumigatus | 1 - 8 |

| Aspergillus flavus | 2 - 16 |

| Fusarium solani | 4 - 32 |

| Rhizopus oryzae | >64 |

Mechanism of Action

The precise antifungal mechanism of action for this compound is an active area of investigation. Current evidence points towards a multi-faceted mode of action, with DNA damage being a key component.

DNA Damage and Cell Cycle Arrest

Studies in the model yeast Saccharomyces cerevisiae have shown that this compound acts as a DNA-damaging agent.[1] This activity is likely a primary contributor to its fungicidal effects. The induction of DNA damage would trigger cell cycle checkpoints, leading to an arrest in cell proliferation and ultimately, apoptosis. The importance of the N-methyl group on the pyrrolidine (B122466) ring for its biological activities suggests a specific interaction with its molecular target(s).[1]

Potential for Protein Synthesis Inhibition

This compound shares a structural resemblance to anisomycin, a known inhibitor of protein synthesis.[2] While direct evidence of this compound's impact on fungal protein synthesis is limited, this structural similarity suggests that it may also interfere with ribosomal function, contributing to its antifungal activity. It is plausible that this compound could inhibit the peptidyl transferase reaction on the 80S ribosome, similar to other trichothecene (B1219388) fungal toxins.

Proposed Signaling Pathway for Antifungal Action

Based on the available evidence, a proposed signaling pathway for this compound's antifungal action is depicted below. This model integrates the concepts of DNA damage, cell cycle arrest, and potential induction of apoptosis.

References

- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Concise Stereoselective Synthesis of this compound, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Preussin: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preussin is a pyrrolidine (B122466) alkaloid first isolated from the fungus Aspergillus ochraceus. It has garnered interest within the scientific community due to its diverse biological activities. Notably, this compound has demonstrated both bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial spectrum, details established experimental protocols for its evaluation, and presents visual workflows for key assays.

Antibacterial Spectrum of Activity

Gram-Positive Bacteria: this compound has been shown to be effective against a variety of Gram-positive bacteria. Crucially, this includes drug-resistant strains that pose significant clinical challenges.[1]

-

Methicillin-Resistant Staphylococcus aureus (MRSA): this compound has been reported to inhibit the growth of MRSA, a major cause of hospital-acquired and community-associated infections.

-

Vancomycin-Resistant Enterococcus (VRE): The compound has also shown activity against VRE, another critical priority pathogen with limited treatment options.

Gram-Negative Bacteria: Information regarding the activity of this compound against Gram-negative bacteria is limited. Generally, many antimicrobial compounds face challenges in penetrating the outer membrane of Gram-negative bacteria, which may also be the case for this compound. Further research is required to fully elucidate its spectrum against these organisms.

Quantitative Data

A comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacterial species is not currently available in peer-reviewed literature. The following table is a template that can be populated as quantitative data becomes available through future research.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data not available | |

| Staphylococcus aureus (MRSA) | USA300 | Data not available | |

| Enterococcus faecalis | ATCC 29212 | Data not available | |

| Enterococcus faecium (VRE) | VanA | Data not available | |

| Streptococcus pneumoniae | ATCC 49619 | Data not available | |

| Escherichia coli | ATCC 25922 | Data not available | |

| Pseudomonas aeruginosa | PAO1 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of a compound like this compound. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[2][3][4][5][6]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

-

Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Results can be read visually or with a plate reader by measuring the optical density at 600 nm.

-

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[7][8][9][10]

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Blank sterile paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Sterile forceps

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Preparation and Application:

-

Aseptically impregnate sterile paper disks with a known amount of this compound solution and allow them to dry.

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Reading Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antibacterial action and its effect on bacterial signaling pathways have not been extensively elucidated in the available scientific literature. While it is known to possess bacteriostatic and bactericidal properties, the specific cellular targets and pathways it disrupts remain an area for future investigation.

Potential areas of future research into this compound's mechanism of action could include its effects on:

-

Cell Wall Synthesis: Investigating if this compound inhibits peptidoglycan biosynthesis, a common target for antibiotics active against Gram-positive bacteria.

-

Protein Synthesis: Determining if this compound interacts with bacterial ribosomes to halt protein production.

-

DNA Replication and Repair: Assessing whether this compound interferes with DNA gyrase, topoisomerases, or other essential enzymes involved in DNA metabolism.

-

Cell Membrane Integrity: Examining if this compound disrupts the bacterial cell membrane, leading to leakage of cellular contents.

-

Bacterial Signaling:

-

Quorum Sensing: Investigating if this compound can interfere with the signaling molecules that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production.[11][12][13][14]

-

Two-Component Systems: Exploring whether this compound inhibits the sensor kinases or response regulators of two-component systems, which are crucial for bacteria to sense and respond to environmental changes.[15][16][17][18]

-

As no specific signaling pathways affected by this compound have been identified, a diagram for this section cannot be provided at this time. The following is a generalized representation of a bacterial two-component signaling system, a potential target for novel antibacterial agents.

Conclusion

This compound is a promising natural product with established antibacterial activity against clinically relevant Gram-positive bacteria, including multidrug-resistant strains. While the full extent of its antibacterial spectrum and the specifics of its mechanism of action are yet to be fully elucidated, the available data warrant further investigation. The experimental protocols detailed in this guide provide a framework for future studies aimed at generating the quantitative data necessary to advance this compound towards potential therapeutic applications. Future research should focus on obtaining comprehensive MIC data, exploring its efficacy against a wider range of pathogens, and pinpointing its molecular targets within the bacterial cell.

References

- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. asm.org [asm.org]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Muting Bacterial Communication: Evaluation of Prazosin Anti-Quorum Sensing Activities against Gram-Negative Bacteria Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Inhibitors of bacterial two-component signalling systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic insight into inhibition of two-component system signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preussin: A Technical Guide to its Function as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preussin, a pyrrolidinol alkaloid originally identified for its antifungal properties, has emerged as a potent inhibitor of cyclin-dependent kinase 2 (CDK2). This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as a CDK inhibitor. It details its effects on cell cycle progression and the induction of apoptosis in cancer cells. This document consolidates quantitative data on its inhibitory activity and provides detailed experimental protocols for key assays to facilitate further research and development.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. This compound, a natural product isolated from the fermentation of Aspergillus ochraceus and Preussia sp., has been identified as a potent inhibitor of CDK2, a key regulator of the G1 to S phase transition in the cell cycle.[1] This guide serves as a comprehensive resource on the biochemical and cellular effects of this compound, with a focus on its potential as a lead compound for the development of novel anticancer agents.

Mechanism of Action: CDK Inhibition

This compound exerts its primary anti-proliferative effect through the direct inhibition of the CDK2-cyclin E complex.[1] This inhibition leads to a cascade of downstream events that ultimately halt cell cycle progression and induce programmed cell death.

CDK2-Cyclin E Inhibition

In vitro kinase assays have demonstrated that this compound is a potent inhibitor of cyclin E-associated CDK2 activity.[1] This inhibition disrupts the normal phosphorylation of CDK2 substrates, which are essential for the transition from the G1 to the S phase of the cell cycle.

Cell Cycle Arrest

By inhibiting CDK2-cyclin E, this compound effectively blocks cells in the G1 phase of the cell cycle, preventing their entry into the S phase where DNA replication occurs.[1] This G1 arrest is a direct consequence of the cell's inability to bypass the G1/S checkpoint.

Downstream Effects on Key Regulatory Proteins

The inhibition of CDK2 by this compound leads to significant changes in the expression and activity of several key cell cycle regulatory proteins:

-

Increased p27KIP1 Levels: The CDK inhibitor p27KIP1 is a natural substrate of CDK2-cyclin E. Phosphorylation of p27KIP1 by this complex targets it for degradation. By inhibiting CDK2, this compound treatment leads to the accumulation of p27KIP1, which further reinforces the G1 cell cycle arrest.[1]

-

Downregulation of Cyclin A and E2F-1: The transcription of both cyclin A and the transcription factor E2F-1 is dependent on the activity of the G1 CDKs. Consequently, this compound treatment results in the decreased expression of these proteins, which are critical for S phase entry and progression.[1]

Induction of Apoptosis

Beyond its cytostatic effects, this compound is a potent inducer of apoptosis (programmed cell death) in various human cancer cell lines.[1]

Mitochondrial Pathway of Apoptosis

This compound-induced apoptosis proceeds through the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol.[1]

Caspase Activation

The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment leads to the activation of caspase-3, a key executioner caspase responsible for the cleavage of numerous cellular substrates, ultimately leading to the dismantling of the cell.[1]

Quantitative Data

The inhibitory activity of this compound against CDK2 and its cytotoxic effects on various cancer cell lines have been quantified.

| Target | IC50 Value (nM) | Reference |

| CDK2-cyclin E | ~500 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound against CDK2-cyclin E.

| Cell Line | Cancer Type | IC50 Value (µM) |

| HeLa | Cervical Carcinoma | 2.3 - 4.5 |

| A549 | Lung Adenocarcinoma | 2.3 - 4.5 |

| MCF-7 | Breast Carcinoma | 2.3 - 4.5 |

| PC-3 | Prostate Carcinoma | 2.3 - 4.5 |

| DU-145 | Prostate Carcinoma | 2.3 - 4.5 |

| LNCaP | Prostate Carcinoma | 2.3 - 4.5 |

| MeWo | Melanoma | 2.3 - 4.5 |

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines (48h treatment). [1]

Note: The selectivity profile of this compound against other key cell cycle CDKs, such as CDK1, CDK4, and CDK6, is not extensively documented in the current scientific literature. Further studies are required to fully characterize its specificity.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound's Activity

Caption: Workflow for evaluating this compound's in vitro and cellular activities.

Experimental Protocols

In Vitro CDK2-Cyclin E Kinase Assay

Objective: To determine the IC50 value of this compound for CDK2-cyclin E kinase activity.

Materials:

-

Recombinant human CDK2-cyclin E complex

-

Histone H1 (substrate)

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP

-

This compound (serial dilutions)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing kinase assay buffer, recombinant CDK2-cyclin E, and histone H1.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry (FACS)

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 18 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of p27KIP1, cyclin A, and E2F-1.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p27KIP1, anti-cyclin A, anti-E2F-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

Apoptosis Assay: Cytochrome c Release

Objective: To detect the release of cytochrome c from mitochondria into the cytosol.

Materials:

-

Treated and untreated cells

-

Digitonin (B1670571) permeabilization buffer (e.g., 75 mM NaCl, 1 mM NaH₂PO₄, 8 mM Na₂HPO₄, 250 mM sucrose, 20 µg/mL digitonin)

-

Primary antibody (anti-cytochrome c)

-

Fluorescently labeled secondary antibody

-

Flow cytometer or fluorescence microscope

Procedure (Flow Cytometry):

-

Harvest and wash cells with PBS.

-

Permeabilize the plasma membrane by resuspending cells in digitonin buffer for 5 minutes on ice. This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

Fix the cells with 4% paraformaldehyde.

-

Incubate with anti-cytochrome c antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Analyze by flow cytometry. A decrease in fluorescence intensity indicates the loss of mitochondrial cytochrome c.

Apoptosis Assay: Caspase-3 Activity

Objective: To measure the activity of caspase-3.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Add the caspase-3 substrate Ac-DEVD-pNA to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.

Conclusion

This compound is a valuable chemical probe for studying CDK2-dependent processes. Its ability to potently inhibit CDK2-cyclin E, induce G1 cell cycle arrest, and trigger apoptosis in cancer cells highlights its potential as a lead compound for the development of new anticancer therapies. The detailed protocols provided in this guide are intended to facilitate further investigation into the biological activities of this compound and its analogs. Future research should focus on elucidating its complete selectivity profile across the kinome and evaluating its efficacy in preclinical cancer models.

References

Induction of Apoptosis by Preussin in Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preussin, a pyrrolidinol alkaloid originally identified for its antifungal properties, has emerged as a promising agent in cancer research due to its potent growth-inhibitory and cytotoxic effects on various human tumor cell lines.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. This compound's unique ability to induce programmed cell death, even in cancer cells with common resistance mechanisms such as high levels of Bcl-2, underscores its potential as a lead compound for the development of novel anticancer therapeutics.[1][2][3][4][5]

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Human Tumor Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined against a panel of human cancer cell lines using a crystal violet cytotoxicity assay. Cells were treated with increasing concentrations of this compound for 48 hours, followed by a 48-hour recovery period in drug-free medium before staining.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 1.2[2] |

| Jurkat | T-cell Leukemia | 2.0[2] |

| CEM | T-cell Leukemia | 2.5[2] |

| A549 | Lung Carcinoma | 4.5[2] |

| HCT116 | Colon Carcinoma | 3.5[2] |

| MCF-7 | Breast Adenocarcinoma | 4.0[2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 30.06 (72h exposure)[6] |

Table 2: Induction of Apoptosis in HL-60 Cells by this compound

The percentage of apoptotic HL-60 cells was quantified following treatment with various concentrations of this compound for 18 hours. Apoptosis was assessed by Hoechst 33342-propidium iodide staining.[2]

| This compound Concentration (µM) | Apoptotic Cells (%) |

| 0 (Control) | < 5 |

| 0.5 | 27 |

| 1.0 | Not Reported |

| 5.0 | 80 |

Table 3: Effect of this compound on Cell Cycle Distribution in A549 and HL-60 Cells

The cell cycle distribution of A549 and HL-60 cells was analyzed by flow cytometry after 18 hours of treatment with this compound. The data demonstrates a this compound-induced arrest in the G1 phase of the cell cycle.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| A549 | Control | 55 | 35 | 10 |

| This compound (5 µM) | 75 | 15 | 10 | |

| HL-60 | Control | 40 | 45 | 15 |

| This compound (1 µM) | 65 | 25 | 10 |

Note: The values in Table 3 are estimations based on graphical representations in the cited literature and are intended for illustrative purposes.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Crystal Violet Staining)

This protocol is adapted from the methodology used to determine the IC50 values of this compound.[2][4]

Materials:

-

96-well microtiter plates

-

Human tumor cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

33% acetic acid

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 30,000 cells per well and allow them to adhere for 16 hours.[4]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

-

After incubation, wash the cells with PBS and replace with fresh, drug-free medium.

-

Incubate for an additional 48 hours.

-

Discard the medium and stain the cells with 100 µL of crystal violet solution for 10 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stained cells by adding 100 µL of 33% acetic acid to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the this compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method to quantify apoptosis.

Materials:

-

6-well plates

-

Human tumor cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Harvest the cells, including both adherent and floating cells, by trypsinization (if necessary) and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis for Caspase Activation and Cell Cycle Proteins

This protocol details the detection of key proteins involved in this compound-induced apoptosis and cell cycle arrest.[2]

Materials:

-

Cell culture dishes

-

Human tumor cell lines

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-procaspase-3, anti-cleaved caspase-3, anti-procaspase-8, anti-PARP, anti-p27KIP-1, anti-cyclin A, anti-E2F-1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like actin.

Signaling Pathways and Visualizations

This compound-Induced Cell Cycle Arrest and Apoptosis Signaling Pathway

This compound exerts its anticancer effects through a dual mechanism involving cell cycle arrest and the induction of apoptosis. It directly inhibits the activity of the Cyclin E-CDK2 complex, a key regulator of the G1 to S phase transition.[2][4][5] This inhibition leads to the accumulation of the CDK inhibitor p27KIP-1 and a decrease in the expression of cyclin A and the transcription factor E2F-1, ultimately causing cell cycle arrest in the G1 phase.[2][5]

Concurrently, this compound triggers apoptosis through both the extrinsic and intrinsic pathways. It activates caspase-8, a key initiator caspase in the extrinsic pathway.[2] Furthermore, this compound induces the release of cytochrome c from the mitochondria, which is a central event in the intrinsic apoptotic pathway.[2][4][5] The release of cytochrome c leads to the activation of caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves cellular substrates such as PARP, leading to the characteristic morphological changes of apoptosis.[2] A noteworthy aspect of this compound's mechanism is its ability to induce apoptosis independently of the p53 tumor suppressor protein and in cells overexpressing the anti-apoptotic protein Bcl-2.[2][4][5]

Caption: this compound's dual mechanism of action.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram outlines a typical experimental workflow to investigate the apoptotic effects of this compound on a tumor cell line. This workflow integrates cell viability assays, apoptosis quantification, and mechanistic studies through Western blotting.

Caption: Workflow for apoptosis assessment.

References

- 1. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Cell Signaling Pathways in Cancer [ouci.dntb.gov.ua]

- 5. Silencing PRSS1 suppresses the growth and proliferation of gastric carcinoma cells via the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preussin's Impact on Cell Cycle Progression in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preussin, a pyrrolidinol alkaloid originally isolated from Aspergillus ochraceus, has garnered attention for its potent antifungal and antitumor activities. While its effects on human cancer cells, particularly the inhibition of cyclin-dependent kinase 2 (CDK2), have been documented, its precise mechanism of action within fungal systems, specifically concerning cell cycle regulation, remains an area of active investigation. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cell cycle progression in the fission yeast, Schizosaccharomyces pombe, a key model organism for studying eukaryotic cell cycle control. The information presented herein is synthesized from foundational studies, including the work of Kasahara et al. (1997) on this compound's selective inhibition of cdc2-regulatory mutants, and is supplemented with established methodologies in yeast cell cycle analysis.

Quantitative Data Summary

The effects of this compound on the cell cycle of S. pombe are most pronounced in strains with genetic perturbations in the core cell cycle machinery, particularly in temperature-sensitive (ts) mutants of genes that regulate the master cyclin-dependent kinase, Cdc2. The following tables summarize the quantitative data on the inhibitory effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Wild-Type and Cell Cycle Mutant S. pombe Strains

| Yeast Strain | Relevant Genotype | IC50 at Permissive Temp. (25°C) | IC50 at Semi-Permissive Temp. (30°C) |

| Wild-Type (WT) | cdc2+ | > 100 µM | > 100 µM |

| cdc25-22 | ts mutant of Cdc25 phosphatase | 50 µM | 5 µM |

| wee1-50 | ts mutant of Wee1 kinase | 45 µM | 4 µM |

| cdc2-33 | ts mutant of Cdc2 kinase | 60 µM | 8 µM |

Data are hypothetical and represent expected outcomes based on the findings of Kasahara et al. (1997).

Table 2: Effect of this compound on Cell Cycle Distribution of cdc25-22 Mutant at Semi-Permissive Temperature (30°C)

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| DMSO (Control) | 15% | 10% | 75% |

| This compound (5 µM) | 10% | 5% | 85% (elongated phenotype) |

Data are hypothetical and represent expected outcomes from flow cytometry analysis.

Proposed Mechanism of Action and Signaling Pathway

This compound's selective toxicity towards cdc2-regulatory mutants strongly suggests that its primary target in fission yeast is the Cdc2 kinase, the central regulator of cell cycle transitions. In S. pombe, the G2/M transition is tightly controlled by the balance of activities of the Cdc25 phosphatase (a mitotic activator) and the Wee1 kinase (a mitotic inhibitor), both of which directly regulate the phosphorylation state and activity of Cdc2.

The proposed mechanism is that this compound acts as a direct or indirect inhibitor of Cdc2 kinase activity. In wild-type cells, the robustness of the cell cycle network can compensate for partial inhibition of Cdc2. However, in mutants with a compromised Cdc2 regulatory network (e.g., cdc25-22 or wee1-50), the cells become hypersensitive to even partial inhibition of Cdc2 by this compound, leading to a synergistic effect that results in cell cycle arrest and growth inhibition. The characteristic elongated cell phenotype observed upon this compound treatment of these mutants is a hallmark of G2 arrest in fission yeast.

An In-depth Technical Guide to Identifying the Molecular Targets of Preussin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Preussin

This compound, a pyrrolidinol alkaloid originally isolated from the fungus Aspergillus ochraceus, has garnered significant interest in the scientific community for its potent biological activities.[1] Structurally related to the protein synthesis inhibitor anisomycin, this compound has demonstrated a range of effects including antifungal and, most notably, anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, its mechanism of action, and the experimental protocols employed to elucidate these properties. The focus is on providing a detailed resource for researchers actively engaged in natural product drug discovery and development.

Identified Molecular Target: Cyclin-Dependent Kinase 2 (CDK2)

A pivotal study has identified Cyclin-Dependent Kinase 2 (CDK2), complexed with its regulatory subunit Cyclin E, as a direct molecular target of this compound.[1][3] This finding provides a mechanistic basis for the observed anti-proliferative effects of this compound in cancer cells.

Inhibition of CDK2-Cyclin E Kinase Activity

This compound has been shown to be a potent inhibitor of the CDK2-cyclin E kinase complex in vitro.[1][3] This inhibition is crucial as the CDK2-cyclin E complex plays a critical role in the G1/S phase transition of the cell cycle.[2] By directly targeting this complex, this compound effectively halts cell cycle progression, preventing cancer cells from entering the S phase, where DNA replication occurs.[1][3]

Quantitative Data on this compound's Bioactivity

The biological activity of this compound has been quantified across various studies and cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibition of CDK2-Cyclin E Kinase Activity by this compound

| Molecular Target | IC50 (in vitro) | Reference |

| CDK2-Cyclin E Kinase | ~500 nM | [1][3][4] |

Table 2: Cytotoxic and Anti-proliferative Effects of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 / Effect Concentration | Exposure Time | Reference |

| HeLa | Cervical Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |

| A549 | Lung Adenocarcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |

| MCF-7 | Breast Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |

| PC-3 | Prostate Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |

| DU-145 | Prostate Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |

| LNCaP | Prostate Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |

| MeWo | Melanoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | IC50: 30.06 µM | 72 h | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | ~27.1% at 25 µM | 72 h | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | ~7.6% at 35 µM | 72 h | [2] |

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: inhibition of cell cycle progression and induction of apoptosis.[1][3]

Inhibition of Cell Cycle Progression

The inhibition of CDK2-cyclin E by this compound leads to a cascade of events that culminate in G1 phase cell cycle arrest.[1][2] Key downstream effects include an increase in the level of the CDK inhibitor p27KIP1 and a decrease in the expression of Cyclin A and the transcription factor E2F-1.[1][3]

Induction of Apoptosis

This compound is a potent inducer of programmed cell death (apoptosis) in human tumor cells.[1][3] This process is initiated through pathways that involve the release of cytochrome c from the mitochondria and the activation of initiator and executioner caspases, specifically caspase-8 and caspase-3.[1][4] A notable characteristic of this compound-induced apoptosis is its ability to bypass the anti-apoptotic effects of high Bcl-2 levels, which often confer resistance to conventional chemotherapeutic agents.[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's molecular targets and mechanism of action.

In Vitro CDK2 Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on CDK2-cyclin E kinase activity.

-

Procedure:

-

Recombinant CDK2 and Cyclin E are incubated together to form active kinase complexes.

-

The kinase reaction is initiated by adding a histone H1 substrate and [γ-32P]ATP in a kinase buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at 30°C and then stopped.

-

The reaction products are separated by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated histone H1.

-

The intensity of the bands is quantified to determine the extent of kinase inhibition at each this compound concentration, from which the IC50 value is calculated.[1][3]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Procedure:

-

Cancer cells are seeded and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 18-24 hours).

-

After treatment, both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The stained cells are analyzed using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, which allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[1][4]

-

Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the activation of apoptotic pathways through the analysis of key protein markers.

-

Procedure:

-

Cells are treated with this compound for a specified time.

-

Whole-cell lysates are prepared using a suitable lysis buffer. For cytochrome c release, cytosolic fractions are prepared.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., cleaved caspase-3, cleaved caspase-8, cytochrome c, PARP).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]

-

Cell Viability and Proliferation Assays

-

MTT Assay (Cell Viability):

-

Cells are seeded in 96-well plates and treated with this compound.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.[2]

-

-

BrdU Assay (Cell Proliferation):

-

Cells are treated with this compound and then incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

-

BrdU, a thymidine (B127349) analog, is incorporated into the DNA of proliferating cells.

-

The cells are fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

-

A substrate is added, and the resulting colorimetric reaction is measured to quantify the amount of incorporated BrdU, which is proportional to the level of cell proliferation.[2]

-

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the molecular targets of this compound.

References

- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Preussin Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preussin, a pyrrolidinol alkaloid first isolated from Preussia sp., has garnered significant attention in the scientific community due to its potent and diverse biological activities, including antifungal, antibacterial, antiviral, and notably, antitumor properties.[1][2] Its efficacy against various cancer cell lines has established it as a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, offering a comprehensive resource for researchers engaged in the design and synthesis of next-generation anticancer agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and guide future drug development efforts.

Quantitative Structure-Activity Relationship (SAR) Data

The cytotoxic and antiproliferative activities of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, to delinate the key structural features influencing biological activity.

Table 1: Cytotoxicity of this compound and Analogs against MCF-7 Breast Cancer Cells [3][4]

| Compound | Description | IC50 (µM) |

| (-)-Preussin | Enantiopure natural product | 3-6 |

| (±)-Preussin | Racemic mixture | 3-6 |

| Analog 1 | Oxa-preussin | > 10 |

| Analog 2 | Dihydrofuran derivative | 3-6 |

| Analog 3 | Heterocyclic ketone precursor | 3-6 |

| Analog 4 | 2-benzyl-5-nonylfuran-3-ol | 3-6 |

Table 2: Cytotoxicity of this compound from Different Sources against Various Cancer Cell Lines [5]

| Cell Line | This compound Source | IC50 (µM) |

| Various Human Cancer Cell Lines | Synthetic | 1.2 - 4.5 |

| Various Human Cancer Cell Lines | Marine Sponge-Associated Fungus (A. candidus) | 12.3 - 74.1 |

Table 3: Antiproliferative and Cytotoxic Effects of this compound on Breast Cancer Cell Lines [6]

| Cell Line | Effect | Concentration (µM) for Significant Effect |

| MCF-7 | Inhibition of Cell Proliferation | 25 |

| SKBR3 | Inhibition of Cell Proliferation | 25 |

| MDA-MB-231 | Inhibition of Cell Proliferation | 50 |

| MCF12A (non-tumor) | Inhibition of Cell Proliferation | 25 |

| All Cell Lines | Decrease in Cell Viability | 50 |

Key SAR Insights:

-

Stereochemistry: Both enantiopure (-)-Preussin and the racemic mixture exhibit potent cytotoxicity, suggesting that the specific stereoconfiguration may not be the primary determinant of activity, or that both enantiomers are active.[3][4]

-

Pyrrolidine (B122466) Core: The integrity of the pyrrolidine ring system appears crucial for activity. The oxa-preussin analog, where the nitrogen is replaced by oxygen, shows significantly reduced activity.[3]

-

Substituents: The presence of the benzyl (B1604629) and nonyl side chains is a common feature among the active compounds, indicating their importance for target binding and/or cellular uptake.

-

Source and Purity: The significant variation in IC50 values between synthetic this compound and that isolated from a natural source highlights the potential influence of minor impurities or co-isolated compounds on the observed biological activity.[5]

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative effects of this compound analogs relies on robust and reproducible in vitro assays. The following section details the methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8][9][10]

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and appropriate controls (e.g., vehicle control, positive control like doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

2. Lactate Dehydrogenase (LDH) Assay [6]

This assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of dead cells.

-

Protocol:

-